[3-(1H-benzimidazol-2-yl)piperidin-1-yl](4-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a piperidine ring, a benzodiazole ring, and an ethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced via acylation reactions, often using ethoxybenzoyl chloride in the presence of a base.
Formation of the Benzodiazole Ring: The benzodiazole ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
- 2-[1-(4-chlorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
- 2-[1-(4-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
Uniqueness
2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzoyl group.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H23N3O2/c1-2-26-17-11-9-15(10-12-17)21(25)24-13-5-6-16(14-24)20-22-18-7-3-4-8-19(18)23-20/h3-4,7-12,16H,2,5-6,13-14H2,1H3,(H,22,23) |
InChI Key |
RIAVKZFMEXWNGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.